2,2-Dimethyloxetane-3-carboxylic acid 2,2-Dimethyloxetane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17425536
InChI: InChI=1S/C6H10O3/c1-6(2)4(3-9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
SMILES:
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

2,2-Dimethyloxetane-3-carboxylic acid

CAS No.:

Cat. No.: VC17425536

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyloxetane-3-carboxylic acid -

Specification

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name 2,2-dimethyloxetane-3-carboxylic acid
Standard InChI InChI=1S/C6H10O3/c1-6(2)4(3-9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Standard InChI Key QNOMUCUZBPOQID-UHFFFAOYSA-N
Canonical SMILES CC1(C(CO1)C(=O)O)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s IUPAC name, 2,2-dimethyloxetane-3-carboxylic acid, delineates its structure: a four-membered oxetane ring (oxygen atom at position 1, three carbons forming the remainder) with two methyl groups at the 2-position and a carboxylic acid moiety at the 3-position. The SMILES notation CC1(C(CO1)C(=O)O)C\text{CC1(C(CO1)C(=O)O)C} and InChIKey QNOMUCUZBPOQID-UHFFFAOYSA-N\text{QNOMUCUZBPOQID-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemistry . Computational models predict a puckered oxetane ring with dihedral angles influenced by steric interactions between the methyl substituents and the carboxylic acid group .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC6H10O3\text{C}_6\text{H}_{10}\text{O}_3
Molecular Weight130.14 g/mol
IUPAC Name2,2-dimethyloxetane-3-carboxylic acid
Canonical SMILESCC1(C(CO1)C(=O)O)C\text{CC1(C(CO1)C(=O)O)C}
InChIKeyQNOMUCUZBPOQID-UHFFFAOYSA-N\text{QNOMUCUZBPOQID-UHFFFAOYSA-N}
Predicted CCS ([M+H]+[\text{M}+\text{H}]^+)125.8 Ų

Synthesis and Reactivity

Synthetic Strategies

The synthesis of 2,2-dimethyloxetane-3-carboxylic acid likely involves ring-forming reactions followed by functionalization. A plausible route, inferred from oxetane chemistry, employs the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a ketone (e.g., dimethyl ketone) and an alkene-bearing carboxylic acid precursor. Alternative methods may include acid-catalyzed cyclization of γ-hydroxy acids or enzymatic oxidation of terpenoid precursors, though these remain speculative without explicit literature support.

Stability and Functional Group Reactivity

The carboxylic acid group at position 3 introduces sites for derivatization, such as esterification or amidation, which could modulate solubility and bioavailability. The oxetane ring, strained by its 90° bond angles, is susceptible to ring-opening reactions under acidic or nucleophilic conditions, a property exploited in prodrug design. Notably, related 2,2-diphenyl-3,3-dimethyloxetane derivatives exhibit instability when substituted with identical alkoxy groups, suggesting that the methyl substituents in this compound may enhance steric protection against decomposition .

Physicochemical Properties

Crystallographic Considerations

No single-crystal X-ray diffraction data are reported, but molecular mechanics simulations predict a chair-like conformation for the oxetane ring, stabilized by hyperconjugative interactions between the oxygen lone pairs and adjacent σ* orbitals. The methyl groups at C2 impose torsional strain, potentially favoring equatorial positioning to minimize steric clashes .

Applications in Medicinal Chemistry and Materials Science

Materials and Polymer Science

The compound’s rigid oxetane core and functionalizable acid group make it a candidate for high-performance polymers. Copolymerization with epoxides or lactones could yield materials with tailored mechanical properties and biodegradability. Additionally, its potential as a crosslinking agent in epoxy resins warrants investigation, given the reactivity of strained ethers in polymerization reactions.

Future Research Directions

  • Synthetic Optimization: Development of scalable, stereoselective routes to the compound, potentially leveraging asymmetric catalysis or biocatalytic methods.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or anti-inflammatory activity in vitro.

  • Materials Characterization: Investigation of thermal stability and mechanical properties in polymer blends.

  • Toxicological Profiling: Acute and chronic toxicity studies to establish safety thresholds.

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